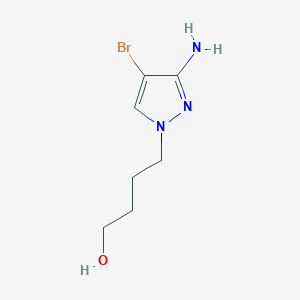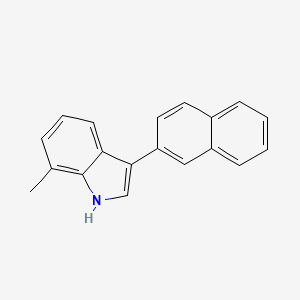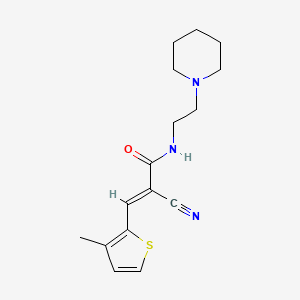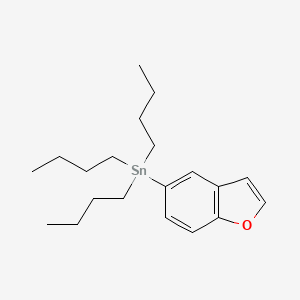
4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted with amino and bromo groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and bromo substituents on the pyrazole ring makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Amination: The amino group can be introduced via nucleophilic substitution using an appropriate amine source.
Attachment of the Butanol Side Chain: The final step involves the alkylation of the pyrazole ring with a butanol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a de-brominated product
Substitution: Formation of substituted pyrazole derivatives
Aplicaciones Científicas De Investigación
4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The amino and bromo substituents on the pyrazole ring can participate in hydrogen bonding and halogen bonding interactions, respectively, influencing the compound’s binding affinity and selectivity towards biological targets. The hydroxyl group can also contribute to the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-bromo-1H-pyrazole: Lacks the butanol side chain, making it less versatile for further modifications.
4-(3-Amino-1H-pyrazol-1-yl)butan-1-ol: Lacks the bromo substituent, which may affect its reactivity and biological activity.
4-(3-Hydroxy-4-bromo-1H-pyrazol-1-yl)butan-1-ol: Contains a hydroxyl group instead of an amino group, leading to different chemical and biological properties.
Uniqueness
4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol is unique due to the combination of amino, bromo, and butanol functionalities on the pyrazole ring
Propiedades
Fórmula molecular |
C7H12BrN3O |
|---|---|
Peso molecular |
234.09 g/mol |
Nombre IUPAC |
4-(3-amino-4-bromopyrazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C7H12BrN3O/c8-6-5-11(10-7(6)9)3-1-2-4-12/h5,12H,1-4H2,(H2,9,10) |
Clave InChI |
TYCXRQSWAFIUCE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN1CCCCO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{3,5-Difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B13552558.png)

![Tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate](/img/structure/B13552567.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride](/img/structure/B13552569.png)
![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13552576.png)
![3-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13552582.png)
![1',3'-Dihydrospiro[cyclobutane-1,2'-indol]-3'-ol](/img/structure/B13552590.png)
![hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13552605.png)
![tert-butyl5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13552607.png)
![tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13552627.png)
